molecular formula C19H14F3N3S B15024049 3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15024049
M. Wt: 373.4 g/mol
InChI Key: ZWBIZQJIFQCHRW-UHFFFAOYSA-N
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Description

3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with methyl, methylphenyl, thiophenyl, and trifluoromethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyridine and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of Substituents: The methyl, methylphenyl, thiophenyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions may involve reagents such as methyl iodide, 4-methylbenzyl chloride, thiophene-2-carboxylic acid, and trifluoromethyl iodide.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents such as methyl iodide or benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(4-methylphenyl)-6-(phenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a phenyl group instead of a thiophenyl group.

    3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(methyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of 3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H14F3N3S

Molecular Weight

373.4 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H14F3N3S/c1-11-5-7-13(8-6-11)25-18-17(12(2)24-25)14(19(20,21)22)10-15(23-18)16-4-3-9-26-16/h3-10H,1-2H3

InChI Key

ZWBIZQJIFQCHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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